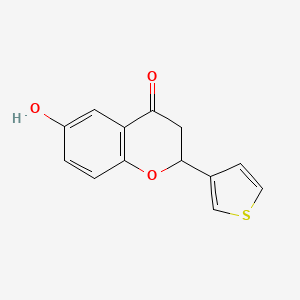
3-ethynyl-6-methyl-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-6-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of an ethynyl group at the 3-position and a methyl group at the 6-position makes this compound unique and potentially valuable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-6-methyl-2H-indazole typically involves the cyclization of appropriate precursors. One common method includes the use of 2-azidobenzaldehydes and amines under catalyst-free conditions to form the indazole core . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in the presence of oxygen .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Methods such as Cu-mediated cyclization and Ag-catalyzed nitration-annulation are often employed due to their efficiency and minimal byproduct formation .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethynyl-6-methyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl derivatives.
Reduction: Reduction of the indazole ring can lead to the formation of dihydroindazole derivatives.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of this compound-3-carbaldehyde.
Reduction: Formation of 3-ethynyl-6-methyl-2,3-dihydroindazole.
Substitution: Formation of 3-bromo-6-methyl-2H-indazole or 3-alkyl-6-methyl-2H-indazole.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-6-methyl-2H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-ethynyl-6-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π stacking interactions, while the indazole core can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Ethynyl-2H-indazole: Lacks the methyl group at the 6-position, which may affect its biological activity.
6-Methyl-2H-indazole: Lacks the ethynyl group at the 3-position, which may influence its reactivity and interactions.
3-Bromo-6-methyl-2H-indazole: Substitution of the ethynyl group with a bromine atom, leading to different chemical properties.
Uniqueness: 3-Ethynyl-6-methyl-2H-indazole is unique due to the presence of both the ethynyl and methyl groups, which can enhance its reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H8N2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
3-ethynyl-6-methyl-2H-indazole |
InChI |
InChI=1S/C10H8N2/c1-3-9-8-5-4-7(2)6-10(8)12-11-9/h1,4-6H,2H3,(H,11,12) |
InChI-Schlüssel |
UBNAORJFXBOSFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NNC(=C2C=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
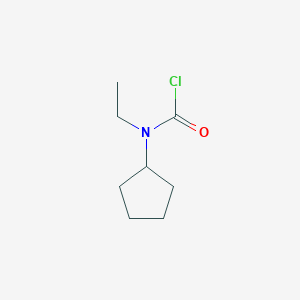
![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)
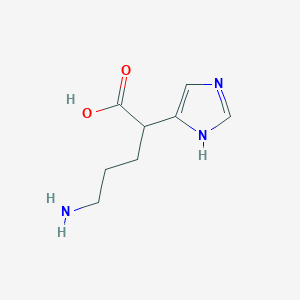
![Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883183.png)
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)
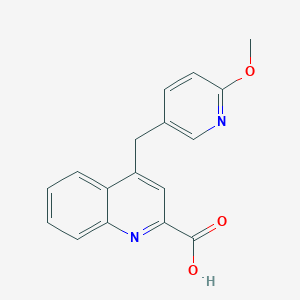


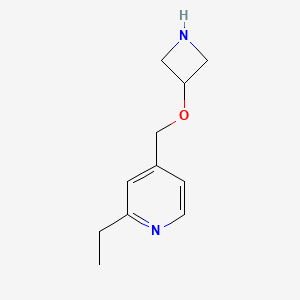
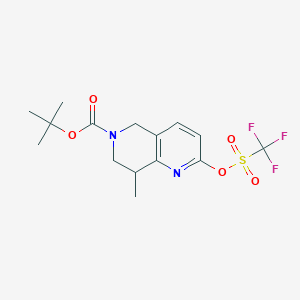
![N-[2-(1H-imidazol-1-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883234.png)
